1H-Imidazole, 2,4,5-trichloro-1-ethyl-
Overview
Description
1H-Imidazole, 2,4,5-trichloro-1-ethyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5, and an ethyl group at position 1. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,4,5-trichloro-1-ethyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yields and purity. For instance, a one-pot, four-component synthesis method can be used, involving the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,4,5-trichloro-1-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP yields α-aminoaldehydes, while nucleophilic substitution can introduce various functional groups at the chlorine positions.
Scientific Research Applications
1H-Imidazole, 2,4,5-trichloro-1-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,4,5-trichloro-1-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
- 1H-Imidazole, 2,4,5-trichloro-1-methyl-
- 1H-Imidazole, 2,4,5-trichloro-1-phenyl-
- 1H-Imidazole, 2,4,5-trichloro-1-propyl-
Comparison: 1H-Imidazole, 2,4,5-trichloro-1-ethyl- is unique due to the presence of an ethyl group at position 1, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,4,5-trichloro-1-ethylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUTLSKZGBIOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483838 | |
Record name | 1H-Imidazole, 2,4,5-trichloro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59800-51-0 | |
Record name | 1H-Imidazole, 2,4,5-trichloro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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